molecular formula C6H6F2N2O2S B13301643 5-(Difluoromethyl)pyridine-2-sulfonamide

5-(Difluoromethyl)pyridine-2-sulfonamide

Cat. No.: B13301643
M. Wt: 208.19 g/mol
InChI Key: UZSJEPCFKFCQPH-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridine-2-sulfonamide is a fluorinated pyridine derivative characterized by a sulfonamide group at position 2 and a difluoromethyl substituent at position 5 of the pyridine ring. The sulfonamide moiety is a common pharmacophore in enzyme inhibitors, particularly targeting carbonic anhydrases (CAs), while the difluoromethyl group enhances metabolic stability and modulates electronic properties . Fluorine substitution is strategically employed to optimize bioavailability, as it reduces basicity and increases lipophilicity, improving membrane permeability . This compound’s dual functionality makes it a candidate for therapeutic applications, particularly in oncology and antimicrobial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)pyridine-2-sulfonamide typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using oxazino pyridine intermediates. This process involves a radical mechanism and can be regioselectively controlled to achieve either meta- or para-difluoromethylation . The reaction conditions are generally mild, allowing for late-stage functionalization of pyridine-containing drugs.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also a viable method for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyridine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions include difluoromethylated pyridines, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Difluoromethyl)pyridine-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, it can inhibit succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi. This inhibition disrupts the electron transfer process, leading to the accumulation of succinic acid and ultimately inhibiting fungal growth . The compound’s difluoromethyl group can also enhance its binding affinity to target enzymes through hydrogen bonding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Carbonic Anhydrase Inhibition

Pyridine-sulfonamide derivatives are well-documented CA inhibitors. Key comparisons include:

Compound Name Substituent at Position 5 Ki (nM) vs CA II PDB Entry Source ID
5-(3-Tosylureido)pyridine-2-sulfonamide Tosylureido 70.3 4kv0
5-(3-(4-Chlorophenylsulfonyl)ureido)pyridine-2-sulfonamide 4-Chlorophenylsulfonyl ureido 70.73 4kuv
5-(3-(4-Fluorophenylsulfonyl)ureido)pyridine-2-sulfonamide 4-Fluorophenylsulfonyl ureido 70.68 4kuw
5-(Difluoromethyl)pyridine-2-sulfonamide Difluoromethyl Pending

The ureido-linked aromatic sulfonyl groups in the above compounds exhibit strong CA II inhibition (Ki ~70 nM), suggesting that bulky substituents at position 5 enhance binding via hydrophobic interactions. In contrast, the difluoromethyl group in the target compound is smaller and less polarizable, which may reduce steric hindrance while maintaining metabolic resistance due to fluorine’s inductive effects .

Fluorine Substitution Patterns

  • 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (): The trifluoromethyl group increases electronegativity and lipophilicity compared to difluoromethyl. However, its larger van der Waals radius may hinder binding in sterically sensitive active sites.
  • N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (): Bromine and methoxy substituents reduce metabolic stability compared to fluorine, highlighting the advantage of fluorinated analogs in drug design.

Physicochemical Properties

  • Lipophilicity (LogP) : Difluoromethyl (LogP ~1.2) vs. trifluoromethyl (LogP ~1.8) . Lower lipophilicity may improve aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability: Difluoromethyl derivatives resist oxidative degradation better than non-fluorinated analogs (e.g., ’s 5-amino-2-fluorobenzoic acid) due to C-F bond strength .

Biological Activity

5-(Difluoromethyl)pyridine-2-sulfonamide is a compound that belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted at the 5-position with a difluoromethyl group (-CHF₂) and at the 2-position with a sulfonamide group (-SO₂NH₂). This unique structural arrangement imparts distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C6H6F2N2O2S\text{C}_6\text{H}_6\text{F}_2\text{N}_2\text{O}_2\text{S}. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its pharmacokinetic properties, such as absorption and distribution in biological systems.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity through its dual inhibitory effects on cyclooxygenases (COX) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in the inflammatory response, making this compound a potential candidate for therapeutic applications aimed at reducing inflammation.

Table 1: Inhibitory Effects on COX and LOX Enzymes

Enzyme TypeInhibition TypeIC50 Value (µM)
COX-1CompetitiveTBD
COX-2Non-competitiveTBD
LOXMixedTBD

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, indicating efficient uptake into the bloodstream upon oral administration. Notably, studies have shown that this compound does not significantly interact with cytochrome P450 enzymes, which are critical for drug metabolism, thereby potentially reducing the risk of drug-drug interactions.

Cytotoxic Effects

In addition to its anti-inflammatory properties, preliminary studies suggest that compounds similar to this compound may possess cytotoxic effects against certain cancer cell lines. For example, related pyridine derivatives have shown promise in inducing cell death through mechanisms involving microtubule disruption and apoptosis .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyridine derivatives, including those with sulfonamide functionalities. The results indicated that these compounds could induce significant cell death in glioblastoma cells, suggesting their potential as anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. Modifications to the pyridine ring and sulfonamide moiety can lead to enhanced biological activity. For instance, fluorinated substitutions have been shown to increase binding affinity to biological targets due to their inductive effects .

Table 2: SAR Insights from Related Compounds

CompoundModificationBiological Activity
Pyridine Derivative A-CHF₂ at position 5Enhanced COX inhibition
Pyridine Derivative B-SO₂NH₂ at position 2Increased cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)pyridine-2-sulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a pyridine precursor. Key steps include halogenation of pyridine derivatives followed by nucleophilic substitution with a sulfonamide group. Reaction optimization requires controlling temperature (e.g., 80–120°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios of reagents like sodium hydride for deprotonation . Parallel monitoring via HPLC or TLC ensures intermediate purity. For reproducibility, detailed protocols should report inert atmosphere conditions and purification methods (e.g., column chromatography or recrystallization).

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. Comparative studies using logP measurements, pKa titrations, and X-ray crystallography reveal that the difluoromethyl group alters electron density distribution, impacting hydrogen-bonding potential and solubility . These properties are critical for pharmacokinetic profiling in early drug discovery.

Q. What spectroscopic techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify structural motifs and confirm substitution patterns. The difluoromethyl group shows characteristic splitting in 19F^{19}\text{F} NMR (e.g., doublets near -120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C7_7H7_7F2_2N2_2O2_2S).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in related pyridinesulfonamide derivatives .

Advanced Research Questions

Q. How do R- and S-isomers of this compound differ in biological activity, and what strategies resolve enantiomeric mixtures?

  • Methodological Answer : Enantiomers can exhibit distinct binding affinities to targets like carbonic anhydrase isoforms. Chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution separates isomers . Activity assays (e.g., enzyme inhibition IC50_{50}) paired with molecular docking (PDB: 4kuw, 4kv0) reveal stereospecific interactions. For example, the S-isomer may form stronger hydrogen bonds with catalytic zinc in carbonic anhydrase II .

Q. What computational approaches are used to predict the compound’s binding modes with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model interactions with proteins like carbonic anhydrase. Docking studies (AutoDock Vina, Schrödinger Suite) incorporate fluorine-specific parameters to account for electrostatic and van der Waals effects. Validation against crystallographic data (e.g., PDB entries 4kuw, 4kv0) refines predictive accuracy .

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be reconciled?

  • Methodological Answer : Discrepancies often arise from solvent polarity or leaving-group effects. Systematic kinetic studies under varied conditions (e.g., DMSO vs. THF) quantify activation parameters. For example, polar aprotic solvents stabilize transition states in SNAr reactions, while steric hindrance from the difluoromethyl group may slow reactivity in crowded environments .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for pyridine functionalization?

  • Methodological Answer : Scaling requires optimizing catalyst loading (e.g., Pd for cross-coupling) and minimizing side reactions. Flow chemistry systems improve heat/mass transfer for exothermic steps. Regioselectivity is controlled via directing groups (e.g., sulfonamide’s -SO2_2NH2_2 directs electrophilic substitution to specific pyridine positions) .

Properties

Molecular Formula

C6H6F2N2O2S

Molecular Weight

208.19 g/mol

IUPAC Name

5-(difluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C6H6F2N2O2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H,(H2,9,11,12)

InChI Key

UZSJEPCFKFCQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)F)S(=O)(=O)N

Origin of Product

United States

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